2-Fluoro-6-(trifluoromethoxy)benzoic acid

Description

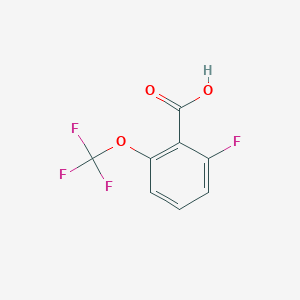

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-4-2-1-3-5(6(4)7(13)14)15-8(10,11)12/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDXQIDMSUKZAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269880 | |

| Record name | 2-Fluoro-6-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211530-22-1 | |

| Record name | 2-Fluoro-6-(trifluoromethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211530-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Preparation of 2 Fluoro 6 Trifluoromethoxy Benzoic Acid

General Synthetic Routes to Fluorinated Aromatic Carboxylic Acids

The synthesis of fluorinated aromatic carboxylic acids is a cornerstone of modern medicinal and agricultural chemistry. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced efficacy and metabolic stability.

Approaches Involving Halogen-Metal Exchange and Subsequent Carboxylation

A classic and versatile method for the synthesis of aromatic carboxylic acids is through the use of organometallic intermediates. This typically involves a halogen-metal exchange reaction, followed by carboxylation with carbon dioxide.

Key Steps:

Halogen-Metal Exchange: A fluorinated aromatic halide is treated with a strong organometallic base, such as n-butyllithium, at low temperatures. This results in the replacement of the halogen atom with a metal, typically lithium, to form a highly reactive organolithium species.

Carboxylation: The organolithium intermediate is then quenched with solid carbon dioxide (dry ice) or a stream of CO2 gas. This is followed by an acidic workup to protonate the resulting carboxylate salt, yielding the desired carboxylic acid.

This method's success is highly dependent on the stability of the organometallic intermediate and the absence of reactive functional groups that could interfere with the reaction.

Oxidative Pathways to Benzoic Acid Derivatives from Precursors

Another common strategy involves the oxidation of a pre-existing functional group on the aromatic ring to a carboxylic acid. This is a powerful technique, particularly when the starting materials are readily available.

Common Precursors and Oxidizing Agents:

| Precursor | Oxidizing Agent | Product |

| Toluene (B28343) Derivative | Potassium permanganate (B83412) (KMnO4), Chromic acid (H2CrO4) | Benzoic Acid Derivative |

| Benzyl Alcohol Derivative | Jones reagent (CrO3/H2SO4), PCC, PDC | Benzoic Acid Derivative |

| Benzaldehyde Derivative | Potassium permanganate (KMnO4), Silver oxide (Ag2O) | Benzoic Acid Derivative |

For instance, a fluorinated toluene derivative can be oxidized to the corresponding benzoic acid using strong oxidizing agents like potassium permanganate. The reaction conditions must be carefully controlled to avoid degradation of the aromatic ring or other sensitive functional groups.

Introduction and Manipulation of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is a highly sought-after substituent in drug discovery due to its unique electronic properties and high lipophilicity. Its introduction and manipulation require specialized synthetic methods.

Methodologies for Trifluoromethoxylation of Aromatic Substrates

The direct introduction of a trifluoromethoxy group onto an aromatic ring can be challenging. However, several methods have been developed to achieve this transformation.

Key Reagents and Approaches:

Electrophilic Trifluoromethoxylation: Reagents such as trifluoromethyl triflate (Tf2O) in the presence of a Lewis acid can be used to introduce the -OCF3 group onto electron-rich aromatic rings.

Nucleophilic Trifluoromethoxylation: Aromatic nucleophilic substitution (SNAr) reactions using a source of trifluoromethoxide anion (CF3O-) can be employed with highly activated aromatic substrates.

From Phenols: The most common method involves the reaction of a phenol (B47542) with a trifluoromethylating agent, such as carbon tetrachloride and hydrogen fluoride (B91410) (the Swarts reaction) or trifluoromethyl iodide (CF3I) in the presence of a copper catalyst.

Regioselective Synthesis of ortho-Substituted Trifluoromethoxy Aromatics

Controlling the position of substitution on the aromatic ring is crucial for the synthesis of specific isomers. The synthesis of ortho-substituted trifluoromethoxy aromatics often relies on directing group effects or the use of pre-functionalized starting materials.

Strategies for Regiocontrol:

Directed Ortho Metalation (DoM): A directing group, such as an amide or a methoxy (B1213986) group, can direct the deprotonation of the ortho position with a strong base. The resulting organometallic intermediate can then be trapped with an electrophile.

Use of Ortho-Substituted Precursors: Starting with a material that already possesses the desired ortho-substitution pattern is a straightforward approach. For example, starting with an ortho-aminophenol allows for the subsequent conversion of the amino and hydroxyl groups to the desired functionalities.

Advanced Methodologies for 2-Fluoro-6-(trifluoromethoxy)benzoic Acid Synthesis

The synthesis of this compound itself often involves a multi-step sequence that combines several of the strategies mentioned above. A plausible synthetic route could involve the following key transformations:

Starting Material Selection: A common starting point could be a di-substituted benzene (B151609) derivative, such as 2-fluoro-6-nitrotoluene.

Functional Group Interconversion: The nitro group can be reduced to an amine, which can then be converted to a trifluoromethoxy group via a Sandmeyer-type reaction or other modern trifluoromethoxylation methods.

Oxidation: The methyl group can then be oxidized to a carboxylic acid using a strong oxidizing agent.

Illustrative Synthetic Scheme:

A potential, though not exhaustive, synthetic pathway is outlined below. The specific reagents and conditions would need to be optimized for each step.

Step 1: Nitration of a Fluorinated Precursor: A fluorinated aromatic compound is nitrated to introduce a nitro group at the desired position.

Step 2: Reduction of the Nitro Group: The nitro group is reduced to an amine.

Step 3: Diazotization and Trifluoromethoxylation: The amine is converted to a diazonium salt and then reacted with a source of trifluoromethoxide.

Step 4: Oxidation to the Carboxylic Acid: A side chain, such as a methyl group, is oxidized to the final carboxylic acid.

The development of new and more efficient synthetic routes to this compound and other highly functionalized fluorinated aromatics remains an active area of research, driven by the continuous demand for novel pharmaceuticals and agrochemicals.

Multi-Step Organic Transformations and Reaction Sequences

A plausible and effective synthetic route to this compound involves a two-stage process: first, the synthesis of a key intermediate, 2-fluoro-6-hydroxybenzoic acid, followed by the trifluoromethoxylation of the phenolic hydroxyl group.

Stage 1: Synthesis of 2-Fluoro-6-hydroxybenzoic Acid

The preparation of the 2-fluoro-6-hydroxybenzoic acid intermediate can be achieved through various established methods in organic synthesis. One common approach involves the selective fluorination and hydroxylation of benzoic acid derivatives. While multiple routes exist, a representative synthesis is outlined below:

| Step | Reaction | Reagents and Conditions |

| 1 | Nitration of o-fluorotoluene | HNO₃, H₂SO₄ |

| 2 | Oxidation of the methyl group | KMnO₄ or other oxidizing agents |

| 3 | Reduction of the nitro group | Fe/HCl or catalytic hydrogenation |

| 4 | Diazotization and hydroxylation | NaNO₂, H₂SO₄, followed by heating in water |

This sequence strategically introduces the required functional groups in the correct positions on the benzene ring, leading to the formation of 2-fluoro-6-hydroxybenzoic acid.

Stage 2: Trifluoromethoxylation of 2-Fluoro-6-hydroxybenzoic Acid

The introduction of the trifluoromethoxy (-OCF₃) group is the most critical and challenging step in the synthesis. Direct trifluoromethoxylation of phenols is often difficult and requires specialized reagents and conditions. A robust and increasingly utilized method is a two-step sequence involving the formation of a xanthate intermediate, followed by a reaction with a fluorinating agent.

Step 2a: Xanthate Formation

The phenolic hydroxyl group of 2-fluoro-6-hydroxybenzoic acid is first converted to a xanthate. This is typically achieved by reacting the phenol with a base, such as sodium hydride or an amine base, followed by the addition of carbon disulfide (CS₂) and an alkyl halide (e.g., methyl iodide).

Step 2b: Oxidative Fluorodesulfurization

The resulting xanthate is then subjected to oxidative fluorodesulfurization. This transformation can be accomplished using a combination of a fluorinating agent and an oxidant. A common and effective system involves the use of a fluoride source like a dialkylaminosulfur trifluoride (e.g., XtalFluor-E) in the presence of an N-haloimide oxidant (e.g., N-fluorobenzenesulfonimide, NFSI) or trichloroisocyanuric acid (TCCA). This reaction proceeds under relatively mild conditions to yield the desired this compound.

Evaluation of Synthetic Efficiency, Yield, and Purity Profiling

Yield Analysis:

The yields for the individual steps in the synthesis of the 2-fluoro-6-hydroxybenzoic acid precursor can vary depending on the specific reagents and conditions employed. Generally, nitration, oxidation, and reduction steps can proceed with good to excellent yields. The diazotization and hydroxylation sequence, however, can sometimes result in lower yields due to the formation of side products.

For the critical trifluoromethoxylation step, the two-step xanthate formation and fluorodesulfurization method has been shown to be effective for a range of substituted phenols.

| Reaction Stage | Substrate Type | Reported Yield Range |

| Xanthate Formation | Various substituted phenols | Generally >90% |

| Oxidative Fluorodesulfurization | Electron-rich and electron-poor aryl xanthates | 50-85% |

Purity Profiling:

Ensuring the purity of the final product is paramount. Each intermediate in the synthetic sequence must be purified to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include:

Crystallization: For solid intermediates and the final product.

Column Chromatography: To separate compounds with different polarities.

Distillation: For liquid reagents or intermediates.

The purity of the final this compound is typically assessed using a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure and identify any impurities.

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound by separating it from any residual impurities.

A typical purity profile for a well-synthesized batch of this compound would be expected to be greater than 98%.

Chemical Transformations and Mechanistic Insights of 2 Fluoro 6 Trifluoromethoxy Benzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site of reactivity in 2-fluoro-6-(trifluoromethoxy)benzoic acid, enabling a variety of transformations essential for the synthesis of more complex molecules.

The esterification of this compound is complicated by the steric hindrance created by the two ortho substituents (fluorine and trifluoromethoxy groups). Standard Fischer esterification conditions, which involve heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, can be slow and result in low yields. acs.orgmasterorganicchemistry.com The bulky groups flanking the carboxylic acid impede the approach of the alcohol nucleophile to the carbonyl carbon.

The mechanism of Fischer esterification proceeds through several equilibrium steps:

Protonation of the carbonyl oxygen by the acid catalyst increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

The alcohol then attacks the protonated carbonyl carbon to form a tetrahedral intermediate.

A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of a water molecule leads to a protonated ester.

Deprotonation of the ester yields the final product and regenerates the acid catalyst. masterorganicchemistry.com

To overcome the steric hindrance in substrates like this compound, more forcing conditions or alternative methods may be required. One effective approach is the Mitsunobu reaction, which allows for the esterification of benzoic acids with phenols under mild conditions, often providing good to excellent yields. researchgate.net Another strategy involves the use of heterogeneous catalysts, such as certain metal-organic frameworks (MOFs), which have shown success in the methyl esterification of sterically hindered fluorinated benzoic acids. rsc.orgrsc.org For example, a UiO-66-NH2 type MOF has been used to catalyze the esterification of various fluorobenzoic acids with methanol, demonstrating an advantage over traditional methods for hindered substrates. rsc.org

| Method | Reagents | Key Mechanistic Feature | Applicability to Sterically Hindered Acids |

|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Acid-catalyzed nucleophilic acyl substitution | Often slow and low-yielding due to steric hindrance |

| Mitsunobu Reaction | Phenol (B47542), Triphenylphosphine, Diethyl azodicarboxylate (DEAD) | Activation of the alcohol by phosphine | Effective for esterification with phenols under mild conditions researchgate.net |

| MOF-Catalyzed Esterification | Methanol, UiO-66-NH₂ Catalyst | Heterogeneous catalysis facilitating nucleophilic attack | Demonstrated success with hindered fluorobenzoic acids rsc.org |

The synthesis of amides from this compound is a crucial transformation, often accomplished using peptide coupling reagents to facilitate the formation of the amide bond. nih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. The process involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group. youtube.com

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. youtube.comyoutube.com This intermediate is then readily attacked by the amine to form the amide bond, with dicyclohexylurea as a byproduct. To improve efficiency and minimize side reactions like racemization in chiral substrates, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or HCTU are often included. uci.edu These additives react with the activated intermediate to form an active ester, which is less reactive but more selective towards the desired amidation reaction. uci.edu

The general steps for amidation using a coupling reagent are:

Activation of the carboxylic acid with the coupling reagent.

Nucleophilic attack by the amine on the activated carboxyl group.

Formation of a tetrahedral intermediate.

Collapse of the intermediate to form the amide bond and release the leaving group derived from the coupling agent. nih.gov

This methodology is central to solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain attached to a solid support. uci.edupeptide.com Although this compound is not an amino acid, the principles of peptide coupling are directly applicable for reacting it with amines or amino acid esters.

| Coupling Reagent | Typical Additive | Mechanism of Action |

|---|---|---|

| N,N'-Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Forms a reactive O-acylisourea intermediate youtube.com |

| HCTU | None required (contains HOBt analogue) | Forms a highly reactive aminium/uronium active ester uci.edu |

| HATU | HOAt | Forms a reactive aminium/uronium active ester, known for reducing racemization uci.edu |

Acyl chlorides are highly reactive derivatives of carboxylic acids and serve as valuable intermediates in organic synthesis. The conversion of this compound into its corresponding acyl chloride, 2-fluoro-6-(trifluoromethoxy)benzoyl chloride, can be achieved using several common chlorinating agents. libretexts.org

The most frequently used reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). rsc.org

With Thionyl Chloride: The reaction of the carboxylic acid with thionyl chloride produces the acyl chloride along with sulfur dioxide and hydrogen chloride gas as byproducts. This method is effective, often carried out under reflux conditions.

With Oxalyl Chloride: Oxalyl chloride is another efficient reagent that can be used under milder conditions, often at room temperature. rsc.org A catalytic amount of N,N-dimethylformamide (DMF) is typically added to facilitate the reaction. The byproducts, carbon dioxide, carbon monoxide, and hydrogen chloride, are all gaseous, which simplifies product purification. rsc.org

With Phosphorus Pentachloride: Phosphorus(V) chloride (PCl₅) also converts carboxylic acids to acyl chlorides, yielding phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts. libretexts.org

The general mechanism involves the carboxylic acid oxygen attacking the chlorinating agent, followed by nucleophilic attack of the chloride ion on the carbonyl carbon and elimination of the leaving group. For oxalyl chloride with a DMF catalyst, a reactive Vilsmeier reagent is formed in situ, which then activates the carboxylic acid.

| Reagent | Typical Conditions | Byproducts |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux | SO₂(g), HCl(g) |

| Oxalyl Chloride ((COCl)₂) | Room temperature, cat. DMF | CO₂(g), CO(g), HCl(g) rsc.org |

| Phosphorus Pentachloride (PCl₅) | Varies | POCl₃, HCl(g) libretexts.org |

Reactivity of the Fluorinated Aromatic Core

The benzene (B151609) ring of this compound is substituted with three distinct groups that influence its reactivity towards both nucleophilic and electrophilic attack.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the ring is activated by electron-withdrawing groups. libretexts.org In this compound, the aromatic ring is rendered electron-deficient by the strong inductive effects of the fluorine and trifluoromethoxy groups, as well as the carboxylic acid group. These groups, particularly when positioned ortho and para to the leaving group (the fluorine atom at C2), stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the SNAr reaction. libretexts.orgyoutube.com

The mechanism for SNAr involves two main steps:

Addition: A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate (Meisenheimer complex). The negative charge is delocalized onto the ortho and para positions, where it is stabilized by the electron-withdrawing substituents. libretexts.org

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. youtube.com

The rate of SNAr reactions is highly dependent on the presence of these activating groups. The trifluoromethoxy (-OCF₃) and carboxylic acid (-COOH) groups at the ortho and para positions relative to each other help to significantly lower the activation energy for the formation of the Meisenheimer complex, making the substitution at the C2-fluorine atom feasible with strong nucleophiles like organolithium or Grignard reagents. youtube.comresearchgate.net

Trifluoromethoxy (-OCF₃): This group is strongly deactivating and is considered a meta-director. The powerful inductive electron withdrawal of the three fluorine atoms outweighs any potential resonance donation from the oxygen atom. youtube.com

Carboxylic Acid (-COOH): The carboxyl group is also deactivating and a meta-director. It withdraws electron density from the ring through both induction and resonance, making the ring less nucleophilic and directing incoming electrophiles to the meta position. libretexts.orgyoutube.com

Given the combined effects of these three groups, the aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution. Any potential EAS reaction would be slow and require harsh conditions. The directing effects are conflicting: the fluorine directs ortho/para, while the -OCF₃ and -COOH groups direct meta. The most likely positions for substitution would be C4 (para to the fluorine and meta to the -COOH) and C5 (meta to both the -OCF₃ and fluorine). Predicting the major product would be complex and likely result in a mixture of isomers.

| Substituent | Effect on Reactivity | Directing Effect | Primary Influence |

|---|---|---|---|

| -F (Fluoro) | Deactivating | Ortho, Para masterorganicchemistry.com | Inductive withdrawal, Resonance donation csbsju.edu |

| -OCF₃ (Trifluoromethoxy) | Strongly Deactivating | Meta youtube.com | Strong Inductive withdrawal |

| -COOH (Carboxylic Acid) | Deactivating | Meta youtube.com | Inductive and Resonance withdrawal libretexts.org |

Transformations Involving the Trifluoromethoxy Group (e.g., cleavage, modification)

The trifluoromethoxy (OCF₃) group is generally considered to be highly stable due to the strength of the C–F and C–O bonds, making its transformation challenging. mdpi.com This stability is a key reason for its incorporation into pharmaceuticals and agrochemicals. bohrium.com However, under specific and often harsh reaction conditions, the OCF₃ group can undergo cleavage or modification. While specific studies on this compound are not extensively documented in publicly available literature, transformations can be inferred from studies on analogous aryl trifluoromethoxy compounds.

Cleavage Reactions: Cleavage of the aryl C–O bond in trifluoromethoxyarenes is a difficult process. It typically requires potent reagents that can attack the carbon atom of the aromatic ring or the oxygen atom. For instance, strong reducing agents or certain Lewis acids at high temperatures might effect the cleavage to yield a phenol. Another potential, though challenging, route involves nucleophilic aromatic substitution (SₙAr), where a potent nucleophile displaces the trifluoromethoxy group. The presence of the electron-withdrawing carboxylic acid and fluorine atom on the ring of this compound would activate the ring towards such an attack, although the steric hindrance from the ortho-substituents could impede the approach of the nucleophile.

Modification Reactions: Direct modification of the trifluoromethoxy group itself is exceedingly rare due to the inertness of the C-F bonds. Unlike a trifluoromethyl (CF₃) group, where sequential C-F bond activation can sometimes be achieved, the C-O-C linkage in the OCF₃ group presents a different electronic environment. mdpi.com Most transformations involving this moiety on an aromatic ring focus on reactions at other parts of the molecule, leaving the OCF₃ group intact due to its robustness. For this compound, typical reactions would involve the carboxylic acid group (e.g., esterification, amide formation) without affecting the trifluoromethoxy substituent. sigmaaldrich.com

Investigation of Reaction Mechanisms and Kinetics

Detailed mechanistic and kinetic studies specifically for this compound are not widely reported. However, a theoretical understanding can be built by examining the electronic properties of its constituent functional groups and by drawing parallels with related substituted benzoic acids.

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of this compound would be largely dictated by the reactivity of the carboxylic acid group and the aromatic ring.

Reactions at the Carboxyl Group: Standard transformations like esterification or amide formation would proceed through well-established mechanisms. For example, acid-catalyzed esterification involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by an alcohol, and subsequent elimination of water. The rates of these reactions would be influenced by the electronic effects of the ortho-substituents.

Electrophilic Aromatic Substitution (EAS): The benzene ring in this molecule is significantly deactivated due to the strong electron-withdrawing effects of the fluorine, trifluoromethoxy, and carboxyl groups. Electrophilic substitution would be very slow and require harsh conditions. The directing influence of the substituents would guide any incoming electrophile. Both -F and -OCF₃ are ortho, para-directing, while -COOH is meta-directing. The final substitution pattern would be a complex outcome of these competing effects and significant steric hindrance.

Nucleophilic Aromatic Substitution (SₙAr): As mentioned, the electron-deficient nature of the ring could make it susceptible to SₙAr, potentially leading to the displacement of the fluorine atom or, less likely, the trifluoromethoxy group by a strong nucleophile. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Kinetic Studies and Determination of Rate Laws

For a hypothetical acid-catalyzed esterification with an alcohol (ROH): Rate = k[this compound]^m[ROH]^n[H⁺]^p

The reaction orders (m, n, p) and the rate constant (k) would need to be determined empirically. It is expected that the strong electron-withdrawing nature and steric bulk of the ortho substituents would significantly affect the rate constant, likely making it lower than that for unsubstituted benzoic acid.

Stereoelectronic Effects and Mechanistic Influence of Fluorine and Trifluoromethoxy Groups

The fluorine and trifluoromethoxy groups at the ortho position exert profound stereoelectronic effects that influence the molecule's reactivity and properties. This is a manifestation of the well-known "ortho effect". wikipedia.org

Steric Effects: The two bulky substituents ortho to the carboxylic acid group cause significant steric hindrance. wikipedia.orgrsc.org This forces the carboxyl group to twist out of the plane of the benzene ring. wikipedia.org This steric inhibition of resonance has a major impact on the molecule's acidity. Normally, the carboxyl group is co-planar with the benzene ring, allowing for resonance stabilization. When this is disrupted, the acidity of the benzoic acid increases because the resonance between the carboxyl group and the phenyl ring, which is destabilizing for the carboxylate anion, is inhibited. wikipedia.org Therefore, this compound is expected to be a stronger acid than benzoic acid itself and its meta- and para-substituted isomers. quora.comlibretexts.org

Electronic Effects: Both the fluorine atom and the trifluoromethoxy group are strongly electron-withdrawing due to the high electronegativity of fluorine. mdpi.com This is primarily an inductive effect (-I), which withdraws electron density from the aromatic ring and the carboxyl group. This inductive withdrawal stabilizes the conjugate base (carboxylate anion) formed upon deprotonation, thereby increasing the acidity of the carboxylic acid. The trifluoromethoxy group is one of the most powerfully electron-withdrawing groups. bohrium.com

The table below summarizes the electronic properties of relevant substituents using Hammett constants, which quantify the electron-donating or electron-withdrawing influence of substituents on a benzene ring. Although these are typically measured for meta and para positions, they provide a useful comparison of electronic effects.

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Para Effect (σp) |

|---|---|---|---|

| -F | +0.52 | -0.31 | +0.21 |

| -OCF₃ | +0.43 | +0.19 | +0.62 |

| -COOH | +0.34 | +0.11 | +0.45 |

| -H | 0.00 | 0.00 | 0.00 |

Data are representative values and can vary slightly depending on the measurement conditions and data source.

The combination of steric inhibition of resonance and the powerful inductive electron withdrawal from both ortho substituents makes this compound a particularly strong organic acid and renders its aromatic ring very electron-poor, which dictates its reactivity in mechanistic pathways.

Synthetic Utility and Applications of 2 Fluoro 6 Trifluoromethoxy Benzoic Acid in Chemical Building Blocks

Construction of Fluorinated Aromatic Scaffolds

The synthesis of novel fluorinated aromatic scaffolds is a cornerstone of modern chemical research, driven by the profound impact of fluorine on molecular properties. Fluorine and fluorine-containing groups like trifluoromethoxy can enhance metabolic stability, binding affinity, and lipophilicity. chemimpex.comossila.com 2-Fluoro-6-(trifluoromethoxy)benzoic acid serves as an excellent starting material for such scaffolds due to its pre-installed, synthetically valuable fluoro-substituents.

Fluorinated benzophenones are important substructures in photochemistry, materials science, and medicinal chemistry. A common route to synthesize these compounds from this compound involves a two-step process: conversion of the carboxylic acid to a more reactive acyl chloride, followed by a Friedel-Crafts acylation reaction with an aromatic nucleophile.

The initial step involves treating the benzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 2-fluoro-6-(trifluoromethoxy)benzoyl chloride. This intermediate is then reacted with a suitable aromatic compound (e.g., benzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces the benzoyl group onto the second aromatic ring, yielding the target benzophenone (B1666685). This established method is efficient for both laboratory and industrial-scale synthesis.

| Step | Description | Reagents and Conditions | Typical Yield |

|---|---|---|---|

| 1 | Conversion to Acyl Chloride | Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), catalytic DMF, reflux in an inert solvent (e.g., dichloromethane). | High conversion (>90%) |

| 2 | Friedel-Crafts Acylation | Benzene (B151609) (or substituted aromatic), Lewis acid catalyst (e.g., AlCl₃). | 60-85% |

Fluoro- and trifluoromethoxy-substituted heterocycles are of significant interest, particularly in drug discovery, as the heterocyclic core is a common pharmacophore and the fluorine substituents can enhance biological activity. nih.gov While direct, widely-reported syntheses of heterocycles starting from this compound are not prevalent, its structure is amenable to derivatization into precursors for classical heterocyclic synthesis.

For example, quinoline (B57606) scaffolds can be constructed via methods like the Friedländer annulation, which involves the condensation of an ortho-aminobenzophenone with a compound containing an α-methylene ketone. beilstein-journals.org The 2-fluoro-6-(trifluoromethoxy)benzophenone, synthesized as described above, can be converted into its ortho-amino analogue through nitration followed by reduction. This amino-ketone intermediate is a key precursor for cyclization reactions to form highly substituted quinolines. beilstein-journals.org Similarly, other heterocyclic systems, such as pyridines, can potentially be accessed through multi-step synthetic sequences that leverage the reactivity of the carboxylic acid and the aromatic ring. nih.govrsc.org

| Target Heterocycle | General Synthetic Method | Required Precursor | Potential Derivatization from Title Compound |

|---|---|---|---|

| Quinoline | Friedländer Annulation beilstein-journals.orgiipseries.org | ortho-Aminobenzophenone | 1. Synthesis of benzophenone (see 4.1.1). 2. Nitration of the benzophenone. 3. Reduction of the nitro group. |

| Quinazolinone | Condensation Reactions | ortho-Aminobenzoic acid derivative | 1. Nitration of the title compound. 2. Reduction of the nitro group to yield 2-amino-6-fluoro-X-(trifluoromethoxy)benzoic acid. |

| Pyridine | Various multi-step syntheses | Substituted dicarbonyls, enamines, etc. | Requires more extensive functional group manipulation of the starting benzoic acid. |

Role in Complex Molecule Synthesis

The unique substitution pattern of this compound makes it a valuable fragment for incorporation into larger, more complex molecules. Its utility is evident in reactions that build molecular complexity rapidly, such as multi-component and cross-coupling reactions.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the formation of complex products from three or more starting materials in a single step. rsc.org The inclusion of fluorinated building blocks in MCRs is a key strategy for introducing fluorine into drug-like molecules to improve properties like metabolic stability and bioavailability. rsc.org The carboxylic acid functionality of this compound makes it a potential substrate for isocyanide-based MCRs, such as the Ugi or Passerini reactions. In these transformations, the benzoic acid component provides one of the key inputs, and its fluorinated aromatic ring becomes an integral part of the final, complex scaffold. The strong electron-withdrawing nature of the fluorine and trifluoromethoxy groups can influence the reactivity of the carboxylic acid and the stability of intermediates, potentially affecting the reaction's efficiency and outcome.

Palladium-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. wikipedia.orgsigmaaldrich.com While aryl carboxylic acids are not direct partners in many standard cross-coupling protocols, they can be readily converted into suitable substrates. For instance, the carboxylic acid group can be transformed into a halide (bromide or iodide) or a triflate, which are excellent electrophiles for reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings to form C-C bonds.

For the formation of C-N bonds, the Buchwald-Hartwig amination is a premier method, coupling aryl halides or triflates with a wide range of amines. wikipedia.orgresearchgate.net By converting this compound into the corresponding aryl halide, this reaction allows for the direct attachment of primary or secondary amines, anilines, or even nitrogen-containing heterocycles. researchgate.net This provides a direct route to highly functionalized anilines and related compounds that are prevalent in pharmaceuticals.

| Reaction Name | Bond Formed | Required Substrate Modification | Coupling Partner |

|---|---|---|---|

| Suzuki-Miyaura Coupling nih.gov | C-C (Aryl-Aryl) | Conversion to Aryl Halide or Triflate | Organoboron Reagent (e.g., boronic acid) |

| Sonogashira Coupling | C-C (Aryl-Alkynyl) | Conversion to Aryl Halide | Terminal Alkyne |

| Buchwald-Hartwig Amination wikipedia.org | C-N (Aryl-Amine) | Conversion to Aryl Halide or Triflate | Amine (Aliphatic or Aromatic) |

| Buchwald-Hartwig Etherification | C-O (Aryl-Ether) | Conversion to Aryl Halide | Alcohol or Phenol (B47542) |

Advanced Research Applications

The structural motifs present in this compound are highly sought after in advanced research, particularly in the design of new therapeutic agents and agrochemicals. chemimpex.com The trifluoromethyl (-CF₃) group, a close analogue of the trifluoromethoxy (-OCF₃) group, is known to enhance the efficacy and stability of molecules. chemimpex.com The -OCF₃ group is often considered a "super-methyl" group, as it is more lipophilic and metabolically robust than a simple methoxy (B1213986) group.

In medicinal chemistry, the introduction of fluorine and trifluoromethoxy groups can lead to improved potency and better pharmacokinetic profiles. chemimpex.comchemimpex.com For example, fluorinated groups can engage in favorable halogen bonding interactions with protein targets and can block sites of metabolic degradation, prolonging the active lifetime of a drug. ossila.com Analogous fluorinated benzoic acids are used as key intermediates in the synthesis of anti-inflammatory agents, kinase inhibitors, and G protein-coupled receptor modulators. chemimpex.comossila.comossila.com

In agrochemical research, the development of new herbicides, fungicides, and insecticides is critical for crop protection. chemimpex.comnih.gov Fluorinated compounds often exhibit enhanced efficacy and selectivity. chemimpex.comchemimpex.com The 2-fluoro-6-(trifluoromethoxy)phenyl scaffold, derived from the title acid, is a valuable component for creating new active ingredients with improved performance and potentially better environmental profiles. chemimpex.com

Information on "this compound" is Not Available in Publicly Accessible Resources

Following a comprehensive search for "this compound," it has been determined that there is a lack of specific, publicly available scientific literature and data corresponding to the requested applications. The search did not yield detailed research findings on its use as a precursor for analogs in materials science, a building block in agrochemical synthesis, or its application as an analytical standard.

It is important to distinguish "this compound" from a similarly named but structurally different compound, "2-Fluoro-6-(trifluoromethyl)benzoic acid." The latter compound is more widely documented in scientific literature and commercial inventories. chemimpex.comnetascientific.comsigmaaldrich.comnist.govscbt.comnih.gov The key difference lies in the substituent group: "trifluoromethoxy" (-OCF₃) versus "trifluoromethyl" (-CF₃). This structural difference results in distinct chemical properties and applications.

Due to the absence of specific data for "this compound" in the requested areas of materials science, agrochemical research, and analytical methodologies, it is not possible to provide a scientifically accurate and detailed article that adheres to the user's specified outline.

Spectroscopic Characterization and Advanced Structural Analysis of 2 Fluoro 6 Trifluoromethoxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-Fluoro-6-(trifluoromethoxy)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D NMR techniques, would be required for a complete structural assignment.

Proton (¹H) NMR: Chemical Shifts and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of this compound would be expected to show signals corresponding to the three aromatic protons and the carboxylic acid proton. The aromatic protons would likely appear as a complex multiplet in the region of 7.0-8.0 ppm. The electron-withdrawing nature of the fluorine, trifluoromethoxy, and carboxylic acid groups would influence their exact chemical shifts. The carboxylic acid proton would typically be observed as a broad singlet at a downfield chemical shift, generally above 10 ppm, and its position can be concentration-dependent.

Spin-spin coupling between the aromatic protons and with the ¹⁹F nucleus would lead to splitting of the signals, providing valuable information about the connectivity of the atoms.

Carbon-13 (¹³C) NMR: Aromatic and Carboxyl Carbon Resonance Assignments

The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. It is expected to show eight distinct signals: six for the aromatic carbons, one for the carboxylic acid carbon, and one for the trifluoromethoxy carbon. The carboxyl carbon would be found at the downfield end of the spectrum, typically in the range of 160-180 ppm. The aromatic carbons would resonate between approximately 110 and 160 ppm. The carbon attached to the fluorine atom would show a large one-bond carbon-fluorine coupling constant (¹JC-F), and the carbon of the trifluoromethoxy group would appear as a quartet due to coupling with the three fluorine atoms.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| Carboxyl (C=O) | 160 - 180 | Singlet |

| Aromatic (C-F) | 150 - 165 | Doublet (due to ¹JC-F) |

| Aromatic (C-OCF₃) | 145 - 160 | Singlet or small quartet |

| Aromatic (C-H) | 115 - 140 | Doublet (due to ¹JC-H) |

| Aromatic (C-COOH) | 120 - 135 | Singlet |

| Trifluoromethoxy (CF₃) | 115 - 125 | Quartet (due to ¹JC-F) |

Fluorine-19 (¹⁹F) NMR: Elucidation of Fluorine Environments and Coupling

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum. One signal would correspond to the fluorine atom directly attached to the aromatic ring, and the other to the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shifts of these signals are sensitive to the electronic environment. The signal for the -OCF₃ group would likely appear as a singlet, while the signal for the aromatic fluorine would be a multiplet due to coupling with the nearby aromatic protons.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

To unambiguously assign all proton and carbon signals and to confirm the substitution pattern of the aromatic ring, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the aromatic protons, helping to establish their relative positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would correlate directly bonded proton and carbon atoms, allowing for the assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings (typically over two or three bonds) between protons and carbons. It would be used to confirm the connectivity between the aromatic ring and the carboxylic acid and trifluoromethoxy groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Characteristic Absorption and Scattering Bands for Functional Groups

The IR and Raman spectra of this compound would be expected to show characteristic bands for the carboxylic acid, aromatic ring, carbon-fluorine, and carbon-oxygen bonds.

O-H Stretch: A very broad absorption band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

C=O Stretch: A strong absorption in the IR spectrum, usually between 1680 and 1710 cm⁻¹ for an aromatic carboxylic acid, would be indicative of the carbonyl group.

C-O Stretch and O-H Bend: These vibrations of the carboxylic acid group would be expected in the 1210-1440 cm⁻¹ region of the IR spectrum.

Aromatic C=C Stretches: Several bands in the 1450-1600 cm⁻¹ region in both IR and Raman spectra would correspond to the carbon-carbon stretching vibrations within the aromatic ring.

C-F Stretches: The C-F stretching vibration of the aromatic fluorine would likely appear as a strong band in the IR spectrum in the 1100-1300 cm⁻¹ range. The C-F stretching vibrations of the trifluoromethoxy group would also be expected in this region and are typically very strong.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations would be observed in the 700-900 cm⁻¹ region, and their positions can be indicative of the substitution pattern of the benzene (B151609) ring.

Interactive Data Table: Predicted Vibrational Spectroscopy Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong |

| Carboxylic Acid | C-O stretch / O-H bend | 1210 - 1440 | Medium to Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-F | C-F stretch | 1100 - 1300 | Strong |

| Trifluoromethoxy | C-F stretch | 1100 - 1300 | Very Strong |

| Aromatic C-H | C-H bend (out-of-plane) | 700 - 900 | Medium to Strong |

Conformational Insights from Vibrational Modes

A thorough search of scientific databases yielded no studies on the vibrational modes (FT-IR or Raman spectroscopy) of this compound. Consequently, there are no published conformational insights derived from the analysis of its vibrational spectra. While theoretical calculations could predict vibrational frequencies and stable conformers, no such computational or experimental studies have been reported for this specific molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

There is no available high-resolution mass spectrometry (HRMS) data for this compound in the scientific literature. Although the theoretical exact mass can be calculated from its chemical formula (C₈H₄F₄O₃), there are no experimental HRMS measurements to confirm this elemental composition.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄F₄O₃ |

| Theoretical Exact Mass | 224.0096 u |

| Nominal Mass | 224 u |

Note: This table is based on theoretical calculations and not on experimental data.

No tandem mass spectrometry (MS/MS) studies for this compound have been published. Therefore, an experimental fragmentation pattern and the identification of its structural fragments are not available. A predicted fragmentation pattern could be hypothesized based on the structure, likely involving the loss of the carboxylic acid group (-COOH) or the trifluoromethoxy group (-OCF₃), but this remains speculative without experimental verification.

X-ray Crystallography for Solid-State Molecular Architecture

A search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound. As a result, its solid-state molecular conformation, including bond lengths, bond angles, and torsion angles, has not been experimentally determined.

Without a determined crystal structure, an analysis of the intermolecular interactions present in the solid state of this compound is not possible. Information regarding hydrogen bonding between carboxylic acid groups, potential halogen bonding involving the fluorine substituents, or π-stacking interactions of the aromatic rings cannot be provided.

Conformational Variations in the Solid State vs. Solution

The conformational behavior of this compound displays significant variations between the solid state and in solution. These differences arise from the interplay of intermolecular forces, which dominate in the crystalline lattice, versus intramolecular forces and solvent interactions, which are paramount in solution.

In the solid state, the structure of substituted benzoic acids is often characterized by the formation of centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules. nih.gov This is a highly stable arrangement that dictates the molecular conformation within the crystal lattice. For ortho-substituted benzoic acids, steric hindrance between the substituents and the carboxylic acid group typically forces the carboxyl group to rotate out of the plane of the benzene ring. In the analogous compound 2,4,6-Trifluorobenzoic acid, for instance, the plane of the carboxyl group is twisted by 38.17° with respect to the aromatic ring's plane. nih.gov It is therefore highly probable that this compound adopts a similar non-planar conformation in its crystalline form, constrained by crystal packing effects and the formation of these hydrogen-bonded dimers. The conformation is thus largely fixed and uniform throughout the crystal.

In contrast, the molecule exhibits considerable conformational flexibility in solution. The barrier to rotation around the single bond connecting the carboxylic acid group to the phenyl ring is relatively low, allowing for the existence of various rotational isomers, or rotamers. The primary conformational equilibrium in solution for ortho-substituted benzoic acids is between syn and anti conformers (also referred to as cis and trans). This isomerism relates to the orientation of the carbonyl oxygen of the carboxylic acid relative to the ortho-substituents.

Studies on analogous compounds, such as methyl 2-fluorobenzoate (B1215865) and other 2-trifluoromethyl aromatic compounds, have shown that the relative stability of these conformers is influenced by a combination of steric repulsion and electrostatic interactions, including potential weak intramolecular hydrogen bonds (e.g., C-H···O) or repulsive interactions between lone pairs of electrons on the fluorine and oxygen atoms. stackexchange.comrsc.org For methyl 2-fluorobenzoate, the trans conformer, where the carbonyl is oriented away from the fluorine atom, is generally more stable. rsc.org For this compound, the presence of two bulky ortho groups (F and OCF₃) likely leads to a dynamic equilibrium between non-planar conformers to minimize steric strain. The polarity of the solvent can also influence the position of this equilibrium.

The trifluoromethoxy group also has rotational freedom around the C-O bond, further increasing the number of possible low-energy conformations in solution. Consequently, in solution, this compound does not exist in a single, rigid conformation but rather as an ensemble of rapidly interconverting rotamers. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) would show averaged signals that reflect the weighted average of these different conformations.

The fundamental difference, therefore, is the transition from a static, ordered, and intermolecularly-dominated structure in the solid state to a dynamic, flexible, and intramolecularly-governed system in solution.

Interactive Data Table: Solid State vs. Solution Conformation

| Feature | Solid State | Solution |

| Molecular Arrangement | Ordered, crystalline lattice; typically forms hydrogen-bonded centrosymmetric dimers. nih.gov | Disordered, solvated molecules; exist as individual molecules in dynamic equilibrium. |

| Dominant Interactions | Strong intermolecular hydrogen bonds (O-H···O); Crystal packing forces. nih.gov | Intramolecular steric and electronic interactions; Solvent-solute interactions. stackexchange.comrsc.org |

| Conformational Flexibility | Rigid and fixed conformation; non-planar orientation of the carboxyl group is locked in. nih.gov | Flexible; rapid interconversion between multiple rotamers (syn/anti, non-planar forms). |

| Structural Motif | Dimeric pairs are the fundamental repeating unit. | An ensemble of rapidly equilibrating conformers. |

Computational Analysis of this compound Remains a Niche Area of Research

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical modeling of the chemical compound this compound. While computational chemistry is a powerful tool for understanding molecular structure and properties, specific studies detailing the quantum chemical investigations, including geometry optimization, electronic structure analysis, and theoretical spectroscopic predictions for this particular molecule, are not readily found in published research.

Computational studies on analogous fluorinated benzoic acid derivatives have been conducted, employing methods like Density Functional Theory (DFT) for geometry optimization and conformational analysis. nih.govmdpi.comscilit.com These studies on similar molecules investigate the effects of halogen substituents on the molecular structure and properties. mdpi.com However, direct research findings concerning the specific geometric parameters, bond lengths, and angles for this compound are not documented.

Similarly, while electronic structure analyses, including the examination of molecular orbitals (HOMO-LUMO) and electron density distributions, are common in computational studies of related compounds to understand their reactivity and stability, such specific analyses for this compound have not been detailed in the accessible literature. dntb.gov.ua Investigations into electrostatic potential surfaces, which are crucial for predicting sites of electrophilic and nucleophilic attack, are also absent for this specific compound.

In the realm of theoretical spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method coupled with DFT is a standard approach for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F) with a reasonable degree of accuracy for fluorinated organic compounds. nih.govresearchgate.netrsc.org Likewise, the simulation of vibrational spectra (IR and Raman) and subsequent Potential Energy Distribution (PED) analysis are established methods for assigning vibrational modes. nih.govnih.govmdpi.com Despite the availability of these well-established computational techniques, their application to this compound to generate theoretical spectroscopic data has not been reported in the scientific literature.

Computational Chemistry and Theoretical Modeling of 2 Fluoro 6 Trifluoromethoxy Benzoic Acid

Reaction Mechanism Elucidation through Computational Approaches

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction at the molecular level, identifying the transition state (TS)—the highest energy point along the reaction path—is crucial. For reactions involving 2-fluoro-6-(trifluoromethoxy)benzoic acid, such as esterification or decarboxylation, computational chemists would employ algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods within quantum mechanics software packages. These methods search the potential energy surface of the reacting system to locate the specific geometry of the transition state.

Once a transition state is located and confirmed (characterized by a single imaginary frequency in its vibrational analysis), an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state downhill to both the reactants and the products. The IRC provides a clear depiction of the geometric changes the molecule undergoes during the reaction, confirming that the identified transition state correctly connects the desired reactants and products. For instance, in a hypothetical hydrolysis reaction, the IRC would visualize the approach of a water molecule, the bond-breaking and bond-forming steps, and the final separation of the products.

Energy Profiles of Reaction Pathways and Reaction Energetics

With the key points along the reaction pathway identified (reactants, transition states, intermediates, and products), a reaction energy profile can be constructed. This profile plots the potential energy of the system against the reaction coordinate. High-level quantum chemical methods, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)), are used to calculate the energies of each species, often including corrections for solvent effects using models like the Polarizable Continuum Model (PCM).

Intermolecular Interactions and Supramolecular Assemblies

The way molecules of this compound interact with each other governs its physical properties, such as melting point, solubility, and crystal structure. Computational methods are essential for analyzing these non-covalent interactions.

Computational Studies of Hydrogen Bonding and Halogen Bonding

The carboxylic acid group in this compound is a strong hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). Computational studies on similar benzoic acids consistently show the formation of stable, centrosymmetric dimers in the solid state via O—H⋯O hydrogen bonds between the carboxyl groups. researchgate.net Quantum chemical calculations can quantify the strength of these hydrogen bonds, typically in the range of 7-10 kcal/mol per bond.

The fluorine atoms on the aromatic ring and the trifluoromethoxy group can also participate in weaker C—H⋯F hydrogen bonds or act as halogen bond acceptors. Although no specific studies exist for this molecule, research on related fluorinated compounds demonstrates the importance of these interactions in directing crystal packing. researchgate.net Computational tools like Atoms in Molecules (AIM) theory or Non-Covalent Interaction (NCI) plots can be used to visualize and characterize these weak interactions.

Analysis of Aromatic Stacking Interactions (e.g., π-π interactions)

The aromatic ring of this compound can interact with adjacent rings through π-π stacking. These interactions are driven by a combination of electrostatic and dispersion forces. The electron-withdrawing nature of the fluorine and trifluoromethoxy substituents polarizes the aromatic ring, which can favor offset or parallel-displaced stacking arrangements over a direct face-to-face orientation to minimize electrostatic repulsion.

Computational energy decomposition analysis (EDA) can be used to dissect the stacking interaction energy into its constituent parts: electrostatic, exchange-repulsion, polarization, and dispersion. Such analyses on substituted aromatic systems have shown that dispersion forces are often the dominant stabilizing component in π-π stacking.

Influence of Crystal Packing on Molecular Conformation

The conformation of a molecule in a crystal can differ from its lowest-energy conformation in the gas phase due to the influence of intermolecular forces. For this compound, a key conformational variable is the dihedral angle between the carboxylic acid group and the aromatic ring. Steric hindrance from the ortho-substituents (fluorine and trifluoromethoxy) likely forces the carboxyl group to rotate out of the plane of the ring.

Computational studies can model this effect by comparing the geometry-optimized structure of an isolated molecule with its conformation observed in an experimental crystal structure. Furthermore, periodic DFT calculations, which explicitly account for the repeating lattice structure of a crystal, can be employed to calculate the lattice energy and understand how the balance of intermolecular forces (hydrogen bonding, halogen bonding, π-stacking) stabilizes a particular crystal packing arrangement and molecular conformation. Studies on sterically hindered benzoic acids have shown that the observed solid-state conformation is a compromise between minimizing intramolecular steric strain and maximizing favorable intermolecular interactions. researchgate.net

Prospective Research Directions and Emerging Opportunities

Development of Sustainable and Green Chemistry Synthetic Methodologies

The growing emphasis on environmentally benign chemical processes presents a critical area of research for the synthesis of 2-fluoro-6-(trifluoromethoxy)benzoic acid and its derivatives. numberanalytics.combrazilianjournals.com.br Current synthetic routes often rely on harsh reagents and generate significant waste. Future research is expected to focus on greener alternatives.

Key research directions include:

Minimization of Hazardous Reagents: Developing synthetic pathways that avoid or reduce the use of toxic and corrosive reagents traditionally employed in fluorination and trifluoromethoxylation reactions. numberanalytics.com This includes exploring safer fluorinating agents and moving away from stoichiometric reactions towards catalytic cycles.

Improved Atom Economy: Designing synthetic strategies with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, thus minimizing waste generation.

Flow Chemistry and Microreactors: The application of flow chemistry and microreactor technologies can offer better control over reaction parameters, improve safety, and enable more efficient processes for fluorination reactions. numberanalytics.com

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Maximizing the incorporation of material from the starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Catalysis | Utilizing catalytic reagents in small amounts that can be recycled. |

Exploration of Novel Catalytic Transformations for Fluorinated Systems

The carbon-fluorine bond is notoriously strong, making its selective activation and transformation a significant challenge in synthetic organic chemistry. numberanalytics.com Developing novel catalytic methods to functionalize the C-F bond in this compound could unlock new synthetic pathways to a wide array of valuable compounds.

Emerging areas of exploration consist of:

Transition Metal Catalysis: The use of transition metals like palladium, nickel, and rhodium to facilitate the cleavage of C-F bonds is a promising area. numberanalytics.com Research is focused on designing new catalysts with improved activity and selectivity for C-F activation in the presence of other functional groups. numberanalytics.com

Photoredox Catalysis: Visible light photoredox catalysis offers a mild and environmentally friendly approach to C-F bond functionalization. nih.gov This technique can generate radical intermediates that enable novel transformations not easily accessible through traditional methods. nih.govprinceton.edu

Non-Metal-Mediated C-F Activation: Exploring the use of strong bases or other highly reactive non-metallic species to cleave C-F bonds provides an alternative to transition metal catalysis. numberanalytics.com

Design of Advanced Derivatives with Tailored Physicochemical Attributes

The fluorine and trifluoromethoxy substituents in this compound significantly influence its electronic properties, lipophilicity, and metabolic stability. researchgate.net These characteristics make it an attractive scaffold for the design of new molecules with tailored properties for applications in medicinal chemistry and materials science. chemimpex.com

Future research will likely focus on:

Pharmaceutical Applications: Serving as a key intermediate in the synthesis of novel anti-inflammatory and analgesic drugs. chemimpex.com The unique properties of the fluorinated groups can enhance the efficacy and specificity of these therapeutic agents. chemimpex.com

Agrochemical Development: Use in the formulation of new herbicides and fungicides with improved selectivity and reduced environmental impact. chemimpex.com

Materials Science: Incorporation into high-performance polymers and coatings to impart desirable properties such as increased thermal stability and chemical resistance. chemimpex.com

Integration of Computational Methods for De Novo Design and Reaction Prediction

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. chapman.edu These methods can significantly accelerate the discovery and development of new derivatives of this compound and optimize their synthetic routes.

Key opportunities in this area include:

De Novo Drug Design: Employing structure-based drug design techniques to create novel inhibitors of biological targets, such as enzymes, by using this compound as a starting scaffold. nih.govnih.gov

Prediction of Physicochemical Properties: Using computational models to predict the properties of newly designed derivatives, allowing for the in silico screening of large libraries of virtual compounds before committing to their synthesis.

Reaction Pathway Prediction: Applying quantum mechanical calculations to elucidate reaction mechanisms and predict the feasibility and outcomes of novel synthetic transformations, thereby guiding experimental efforts.

| Computational Method | Application for this compound |

| Molecular Docking | Predicting the binding orientation of derivatives to a target protein. |

| Quantum Mechanics (QM) | Calculating electronic properties and reaction energies. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of derivatives in a biological environment. |

Q & A

Q. What are the key spectroscopic characteristics for confirming the structure of 2-Fluoro-6-(trifluoromethoxy)benzoic acid?

- Methodological Answer : Structural confirmation relies on a combination of techniques:

- Mass Spectrometry (MS) : The molecular ion peak at m/z 208.11 (calculated molecular weight: 208.1098) confirms the molecular formula C₈H₄F₄O₃ .

- NMR : Fluorine-19 NMR and proton NMR can resolve signals for the trifluoromethoxy (-OCF₃) and fluorine substituents. For example, the trifluoromethoxy group typically shows a distinct singlet in NMR at ~-55 to -60 ppm.

- Infrared (IR) Spectroscopy : Strong absorption bands for the carboxylic acid (-COOH, ~2500-3300 cm⁻¹) and C-F stretches (~1100-1250 cm⁻¹) are critical .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : Synthesis often involves:

- Electrophilic Aromatic Substitution : Introducing fluorine and trifluoromethoxy groups onto a benzoic acid backbone. Precursors like 2-fluoro-6-(trifluoromethoxy)benzaldehyde (see ) may be oxidized to the carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .

- Protection/Deprotection Strategies : The trifluoromethoxy group is sensitive to strong acids/bases, so protecting the carboxylic acid with methyl esters (e.g., methyl 2-fluoro-6-(trifluoromethoxy)benzoate) during synthesis is advised .

Advanced Research Questions

Q. How can researchers resolve contradictory data in spectroscopic analysis, such as unexpected signals in 19F^{19}\text{F}19F NMR?

- Methodological Answer : Contradictions may arise from:

- Solvent or Impurity Effects : Use deuterated solvents (e.g., DMSO-d₆) to avoid interference. Confirm purity via HPLC (retention time comparison) or GC-MS .

- Dynamic Processes : Temperature-dependent NMR can reveal conformational changes. For example, rotational barriers in the trifluoromethoxy group might split signals at low temperatures .

- Isotopic Peaks in MS : High-resolution mass spectrometry (HRMS) differentiates isotopic patterns (e.g., vs. interferences) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Intermediate Characterization : Monitor intermediates like 2-fluoro-6-(trifluoromethoxy)benzamide () via TLC or LC-MS to ensure reaction progression .

- Fluorination Efficiency : Use silver(I) fluoride (AgF) or Selectfluor® for regioselective fluorination, minimizing side products .

- Acid Stability : Avoid prolonged exposure to strong acids (e.g., H₂SO₄) during carboxylation to prevent trifluoromethoxy group hydrolysis .

Q. How can researchers address challenges in quantifying trace impurities in this compound?

- Methodological Answer :

- LC-MS/MS : Use reverse-phase chromatography with a C18 column and a mobile phase of acetonitrile/water (0.1% formic acid). Quantify impurities via multiple reaction monitoring (MRM) .

- Calibration Standards : Prepare impurity standards (e.g., 2-fluoro-6-iodobenzoic acid, ) to establish detection limits .

- Stability Studies : Store samples at -20°C in amber vials to prevent photodegradation of the trifluoromethoxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.